4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid
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Overview
Description
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 4th position, methoxy groups at the 5th and 8th positions, and a carboxylic acid group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,5-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group or other substituents on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Shares the amino group at the 4th position but lacks the methoxy and carboxylic acid groups.
5,8-Dimethoxyquinoline: Contains methoxy groups at the 5th and 8th positions but lacks the amino and carboxylic acid groups.
Quinoline-3-carboxylic acid: Has a carboxylic acid group at the 3rd position but lacks the amino and methoxy groups.
Uniqueness
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel quinoline derivatives with potential therapeutic benefits .
Properties
IUPAC Name |
4-amino-5,8-dimethoxyquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCTBJKUQVFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=NC2=C(C=C1)OC)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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